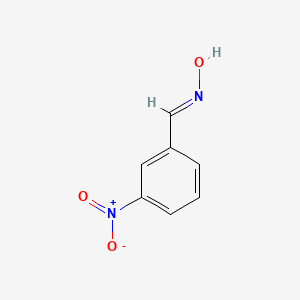

3-Nitrobenzaldoxime

Description

The exact mass of the compound Benzaldehyde, 3-nitro-, oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMMRLBWXCGBEV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3431-62-7, 20747-39-1 | |

| Record name | 3-Nitrobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-3-Nitrobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Nitroaromatic Intermediate

3-Nitrobenzaldoxime (C₇H₆N₂O₃) is a significant organic compound that serves as a versatile intermediate in medicinal chemistry and fine chemical synthesis.[1][2] Its structure, featuring a benzaldehyde oxime scaffold with a nitro group at the meta-position, imparts a unique combination of reactivity and electronic characteristics.[1] The presence of the electron-withdrawing nitro group profoundly influences the properties of the aromatic ring and the oxime moiety, making it a valuable building block for constructing complex molecular architectures.[1]

This technical guide provides a comprehensive exploration of the physicochemical properties of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causality behind its properties and providing robust, field-proven experimental protocols for its synthesis and characterization. While extensive experimental data for this specific molecule is not always available in published literature, we will draw upon established principles, data from its well-characterized precursor (3-nitrobenzaldehyde), and theoretical predictions to provide a holistic and practical resource for the research community.

Part 1: Core Physicochemical Characteristics

The fundamental properties of this compound are pivotal for its handling, reaction design, and purification. These characteristics are dictated by the interplay between the polar nitro and oxime groups and the nonpolar aromatic ring.

Structural and Physical Properties

A summary of the core physical and chemical identifiers for this compound is presented below. It is important to note that while the melting point is experimentally verified, properties such as boiling point, density, and pKa are primarily based on predictive models due to a scarcity of published experimental data.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₃ | [4][5] |

| Molecular Weight | 166.13 g/mol | [4][5] |

| CAS Number | 3431-62-7; 3717-29-1 ((E)-isomer) | [4][5][6] |

| IUPAC Name | N-[(3-nitrophenyl)methylidene]hydroxylamine | [5] |

| Melting Point | 121-125 °C | [1][4] |

| Boiling Point | 295.2 ± 23.0 °C (Predicted) | [3][6] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [1][3][6] |

| pKa | 10.27 ± 0.10 (Predicted) | [3][6] |

| Appearance | White to light yellow crystalline powder | [4][6] |

Insight: The relatively high melting point is indicative of significant intermolecular forces, likely hydrogen bonding from the oxime's hydroxyl group and dipole-dipole interactions from the nitro group, leading to stable crystal lattice formation. The predicted high boiling point suggests strong intermolecular forces persist in the liquid phase, though the compound is likely to undergo thermal decomposition before this temperature is reached under atmospheric pressure. The predicted pKa of ~10.27 indicates the oxime proton is weakly acidic, a key factor in its reactivity under basic conditions.

Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" governs the solubility of this compound. Its structure, containing both polar (nitro, oxime) and nonpolar (benzene ring) regions, results in a varied solubility profile.[2] While quantitative experimental data is limited, a qualitative prediction based on its structure and the known solubility of its precursor, 3-nitrobenzaldehyde, provides a strong practical framework.[2][7]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The solvent's hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting with the nitro and oxime functionalities.[2] |

| Polar Aprotic | Acetone, DMF, Acetonitrile | Good | Strong dipole-dipole interactions between the solvent and the polar groups of the solute drive dissolution.[2] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents possess some polar character and can act as hydrogen bond acceptors.[2][7] |

| Nonpolar Aromatic | Toluene, Xylene | Moderate to Low | π-π stacking interactions between the aromatic rings of the solvent and solute can facilitate some degree of dissolution.[2][7] |

| Alkanes | Hexane, Cyclohexane | Low | The nonpolar nature of alkanes makes them poor solvents for the relatively polar this compound.[2] |

Expertise in Action: The predicted good-to-moderate solubility in alcohols like ethanol, combined with its low solubility in water, is the cornerstone of the most common purification strategy: recrystallization from an ethanol/water mixture.[1][4] This allows for the dissolution of the compound in hot ethanol, followed by precipitation of the pure product upon the addition of water, a non-solvent.

Part 2: Synthesis and Purification

The preparation of this compound is a classic condensation reaction that is both high-yielding and straightforward, making it accessible in a standard laboratory setting.[8]

Experimental Protocol: Synthesis from 3-Nitrobenzaldehyde

This protocol details the synthesis via a condensation reaction between 3-nitrobenzaldehyde and hydroxylamine. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt, which is the more nucleophilic species required for the reaction.

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Pyridine

-

Ethanol

-

Deionized Water

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-nitrobenzaldehyde in a suitable volume of ethanol with stirring.

-

Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a molar equivalent of a base (e.g., NaOH).

-

Reaction: Slowly add the hydroxylamine solution dropwise to the stirred solution of 3-nitrobenzaldehyde at room temperature.

-

Monitoring: Stir the reaction mixture for 1-2 hours. The progress can be effectively monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.[4]

-

Precipitation: Upon completion, pour the reaction mixture into a larger beaker containing cold deionized water to precipitate the crude this compound.[4]

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts and other water-soluble impurities.

-

Drying: Dry the crude product.

Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Purification by Recrystallization

Recrystallization is the most effective method for obtaining high-purity this compound.[1] The choice of an ethanol/water solvent system is critical for this process.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

To the hot solution, add hot water dropwise until a slight turbidity persists.

-

Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

-

Dry the crystals thoroughly.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the identity and purity of synthesized this compound. The electron-withdrawing nitro group significantly influences the spectral data, particularly the chemical shifts in NMR and vibrational frequencies in IR spectroscopy.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule. The characteristic absorption bands are predictable and serve as a primary confirmation of a successful synthesis.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (oxime) | ~3300–3100 | Strong, Broad |

| C-H (aromatic) | ~3100–3000 | Medium |

| C=N (oxime) | ~1680–1620 | Medium |

| N-O (nitro, asymmetric) | ~1550–1500 | Strong |

| N-O (nitro, symmetric) | ~1350–1300 | Strong |

Insight: The broadness of the O-H stretch is a result of hydrogen bonding. The two strong, distinct peaks for the nitro group are highly characteristic and differentiate it from other functional groups. These expected values can be compared against the known spectrum of the starting material, 3-nitrobenzaldehyde, which would show a strong C=O aldehyde stretch around 1700 cm⁻¹ but lack the O-H and C=N bands.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the four aromatic protons, the oxime proton (-CH=N), and the hydroxyl proton (-OH). The aromatic protons will appear in the downfield region (typically 7.5-8.7 ppm), with their chemical shifts and coupling patterns influenced by the meta-nitro group. The oxime proton will likely appear as a singlet further downfield, and the hydroxyl proton signal can be broad and its position variable depending on solvent and concentration.[1]

-

¹³C NMR: The spectrum will show signals for the seven unique carbons. The carbon of the C=N bond will be characteristic, and the aromatic carbons will have chemical shifts influenced by the nitro substituent. For comparison, the aldehyde carbon of the precursor, 3-nitrobenzaldehyde, appears significantly downfield at ~190 ppm.[4][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight of approximately 166.13.[1][5] The fragmentation pattern of nitroaromatic compounds often involves the loss of NO (m/z 30) and NO₂ (m/z 46) fragments.[10]

Part 4: Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile precursor for a range of important chemical transformations, particularly in the synthesis of nitrogen-containing molecules.

The Beckmann Rearrangement: A Gateway to Amides and Nitriles

One of the most significant reactions of this compound is the acid-catalyzed Beckmann rearrangement. This reaction transforms the aldoxime into a primary amide or, more commonly in this case, dehydrates to form 3-nitrobenzonitrile.[1][11]

Caption: Conceptual pathway of the acid-catalyzed Beckmann rearrangement of this compound.

This transformation is crucial as both 3-nitrobenzamide and 3-nitrobenzonitrile are valuable intermediates. The choice of catalyst and reaction conditions can influence the final product. For instance, modern one-pot syntheses from 3-nitrobenzaldehyde using catalysts like anhydrous FeSO₄ or I₂/NH₃·H₂O often favor the direct formation of 3-nitrobenzonitrile with high yields.[11]

Precursor for Heterocyclic Synthesis

The oxime functionality can be converted into a nitrile oxide intermediate in situ. This highly reactive species is a key component in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings like isoxazoles and 1,2,4-oxadiazoles, which are common scaffolds in medicinal chemistry.[4]

Selective Reduction

The nitro group on the aromatic ring can be selectively reduced to an amine (e.g., using SnCl₂), yielding 3-aminobenzaldoxime. This transformation introduces a new reactive site, creating a bifunctional molecule with applications in building more complex structures.[4]

Part 5: Stability and Safety

Stability: Oximes are generally more stable than imines. However, this compound is susceptible to hydrolysis back to 3-nitrobenzaldehyde and hydroxylamine, particularly under acidic conditions.[2] Stability is also influenced by temperature and light, and it should be stored in a cool, dark place. Forced degradation studies under acidic, basic, and oxidative conditions are recommended to fully characterize its stability profile for pharmaceutical applications.[2]

Safety: According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling. Key hazard statements include:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate of significant value, bridging the gap between simple aromatic aldehydes and complex nitrogen-containing targets such as amides, nitriles, and heterocycles. This guide has provided an in-depth overview of its core physicochemical properties, offering both established data and predictive insights grounded in chemical principles. By understanding its solubility, spectroscopic signatures, and reactivity, researchers in organic synthesis and drug development can better harness the potential of this versatile molecule. The provided experimental protocols for synthesis and purification serve as a self-validating system, empowering scientists to produce and characterize this compound with confidence. Further research, particularly the publication of definitive experimental data for its crystal structure, solubility, and assigned NMR spectra, would be a valuable contribution to the broader scientific community.[8]

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219132, this compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7449, 3-Nitrobenzaldehyde. Available at: [Link]

-

Chemsrc. (2023). (E)-3-Nitrobenzaldehyde oxime | CAS#:3717-29-1. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Available at: [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Available at: [Link]

-

Al-Majedy, Y. K., et al. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Reddit. (2024). Help with assigment : r/massspectrometry. Available at: [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

-

Solubility of Things. (n.d.). 3-Nitrobenzaldehyde. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-nitro-. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents. Available at: [Link]

-

ResearchGate. (n.d.). Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 3431-62-7 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H6N2O3 | CID 219132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-3-Nitrobenzaldehyde oxime | 3717-29-1 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 3-Nitrobenzaldoxime: Synthesis, Applications, and Core Principles

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Abstract

This technical guide provides an in-depth exploration of 3-Nitrobenzaldoxime, a pivotal intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's physicochemical properties, synthesis methodologies, and diverse applications. By integrating established protocols with the underlying chemical principles, this guide serves as a comprehensive resource for leveraging this compound in the synthesis of complex nitrogen-containing molecules, including nitriles, amides, and biologically relevant heterocycles. Safety protocols and handling guidelines are also detailed to ensure responsible laboratory practice.

Physicochemical and Structural Characteristics

This compound (C₇H₆N₂O₃) is an organic compound characterized by a benzaldehyde oxime core with a nitro group substituted at the meta-position of the benzene ring.[1] This substitution pattern significantly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the nitro group impacts the electron density of the aromatic system and the reactivity of the oxime functional group.[1]

Several CAS numbers are associated with this compound, which can distinguish between stereoisomers. The general CAS number is 3431-62-7 , while the (E)-isomer is specifically identified by CAS number 3717-29-1 .[2][3]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 3431-62-7 (general); 3717-29-1 ((E)-isomer) | [2][3] |

| Molecular Formula | C₇H₆N₂O₃ | [2] |

| Molecular Weight | 166.13 g/mol | [2] |

| Melting Point | 119-123 °C | [3][4] |

| Appearance | White to light yellow crystalline powder |

Synthesis of this compound: A Mechanistic Approach

The primary and most direct synthesis of this compound is achieved through the oximation of its parent aldehyde, 3-nitrobenzaldehyde. This reaction is a classic condensation process involving the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.[4]

Underlying Mechanism: Oximation

The reaction is typically conducted in a protic solvent like ethanol. The hydroxylamine is often used as its hydrochloride salt (NH₂OH·HCl), necessitating the presence of a base (e.g., sodium carbonate, pyridine) to liberate the free, more nucleophilic hydroxylamine. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This is followed by proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime.

Caption: Oximation of 3-Nitrobenzaldehyde.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard oximation reactions.[4]

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Pyridine

-

Ethanol (95%)

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-nitrobenzaldehyde in an appropriate volume of 95% ethanol with stirring.

-

Hydroxylamine Solution Preparation: In a separate beaker, dissolve 1.1-1.2 equivalents of hydroxylamine hydrochloride and a molar equivalent of a base like sodium carbonate in a minimal amount of water or ethanol.[4]

-

Reaction: Slowly add the hydroxylamine solution to the stirred 3-nitrobenzaldehyde solution. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the product may be extracted using an appropriate organic solvent.

-

Purification: The crude product should be washed with water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[5]

Synthetic Utility and Key Transformations

This compound is a versatile intermediate, primarily utilized as a precursor for synthesizing a range of nitrogen-containing compounds.[5] Its strategic importance lies in the reactivity of both the oxime and the nitro functional groups.

Dehydration to 3-Nitrobenzonitrile

The oxime group can be readily dehydrated to form a nitrile. This transformation is crucial for introducing the cyano group into the aromatic ring.

-

Causality: The dehydration is often facilitated by reagents that can activate the hydroxyl group of the oxime, making it a better leaving group. Catalysts such as iodine in the presence of ammonia or anhydrous ferrous sulfate have proven effective.[6] The iodine-catalyzed method, in particular, offers high yields under mild conditions.[6]

Caption: Dehydration of this compound.

Beckmann Rearrangement to 3-Nitrobenzamide

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide.[1][6] This provides a direct route to 3-nitrobenzamide from this compound.

Precursor for Heterocyclic Synthesis

This compound is a valuable starting material for constructing five-membered heterocyclic rings, which are common motifs in pharmaceuticals.[7] The oxime can be converted in situ to a nitrile oxide, a highly reactive intermediate that readily undergoes 1,3-dipolar cycloaddition reactions with alkynes or nitriles to form isoxazoles and 1,2,4-oxadiazoles, respectively.[7]

Reduction Reactions

Both the oxime and the nitro group can be selectively reduced.

-

Oxime Reduction: The oxime can be reduced to form 3-nitrobenzylamine.[5]

-

Nitro Reduction: The nitro group can be selectively reduced to an amine, yielding 3-aminobenzaldoxime.[5]

-

Complete Reduction: Catalytic hydrogenation, for instance using palladium on carbon (Pd/C), can reduce both functional groups to afford 3-aminobenzylamine.[8]

Caption: Synthetic pathways from this compound.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

Table 2: Personal Protective Equipment (PPE) and Handling Guidelines

| Category | Specification | Rationale |

| Engineering Controls | Work within a certified chemical fume hood. | To minimize inhalation of dust and vapors.[11] |

| Eye Protection | Chemical safety goggles conforming to EN 166 or OSHA standards. | To prevent eye contact and serious irritation.[11] |

| Hand Protection | Chemical-resistant nitrile gloves. Inspect before use. | To prevent skin contact and irritation.[10][11] |

| Body Protection | Flame-resistant laboratory coat, fully buttoned. | To protect skin and clothing from splashes.[11] |

| Respiratory Protection | NIOSH/MSHA-approved respirator if dust formation is likely. | To prevent respiratory tract irritation.[10][11] |

Operational Procedures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[11]

-

Spill Response: In case of a spill, ventilate the area, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation. Place the spilled material in a labeled, sealed container for hazardous waste.[11]

-

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal facility in accordance with all local, state, and federal regulations.[11]

Conclusion

This compound is a fundamentally important and versatile chemical intermediate. Its straightforward synthesis from 3-nitrobenzaldehyde and the diverse reactivity of its functional groups make it an invaluable tool for synthetic chemists. A thorough understanding of its properties, reaction mechanisms, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible application in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219132, this compound. Retrieved from [Link]

-

Chemsrc. (2025). (E)-3-Nitrobenzaldehyde oxime. Retrieved from [Link]

-

LookChem. (n.d.). (E)-3-Nitrobenzaldehyde oxime. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C7H6N2O3 | CID 219132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

solubility of 3-Nitrobenzaldoxime in organic solvents

An In-depth Technical Guide to the Solubility of 3-Nitrobenzaldoxime in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₇H₆N₂O₃), a key intermediate in organic synthesis and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information based on its physicochemical properties and the behavior of structurally related molecules to predict its solubility profile. We delve into the molecular-level interactions governing solubility, present a predicted solubility profile across a range of common organic solvents, and provide a robust, step-by-step experimental protocol for researchers to determine precise solubility data in their own laboratories. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization to formulation development.

Introduction: The Importance of Solubility for this compound

This compound is an organic compound featuring a benzaldehyde oxime scaffold with a nitro group at the meta-position.[1] The unique arrangement of its functional groups—the aromatic ring, the polar nitro group (-NO₂), and the hydrogen-bonding oxime moiety (-CH=NOH)—imparts distinct chemical properties that are critical for its application.[1][2] A thorough understanding of its solubility is paramount for several key areas of research and development:

-

Reaction Chemistry: Solvent selection is crucial for controlling reaction kinetics, yield, and the purity of products derived from this compound.[1]

-

Crystallization and Purification: Knowledge of solubility in various solvents is the foundation for developing effective recrystallization strategies to achieve high-purity material.[3]

-

Pharmaceutical Formulation: For any potential therapeutic applications, solubility dictates the choice of excipients and delivery systems, which in turn affects bioavailability and shelf-life.[1]

-

Analytical Method Development: Accurate and reproducible analytical methods, such as HPLC or spectroscopy, depend on the compound's solubility and stability in the chosen analytical solvents.[1]

This guide will explore the factors that influence the solubility of this compound, providing both a theoretical framework and practical methodologies for its assessment.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [4] |

| Molecular Weight | 166.13 g/mol | [5] |

| Melting Point | 121-125 °C | [5] |

| Topological Polar Surface Area (TPSA) | 78.4 Ų | [4] |

| LogP (octanol-water) | 1.926 | [5] |

The high TPSA value indicates significant molecular polarity, while the moderate LogP value suggests a balance between hydrophilic and lipophilic character. These properties are central to its solubility behavior.

Predicted Solubility Profile and Governing Principles

The solubility of an organic compound is primarily governed by the principle of "similia similibus solvuntur" or "like dissolves like." The molecular structure of this compound, with its polar nitro and oxime groups combined with a less polar benzene ring, suggests it will exhibit a wide range of solubilities.[1]

Intermolecular Forces at Play

The interactions between this compound and solvent molecules determine the extent of dissolution:

-

Hydrogen Bonding: The hydroxyl group (-OH) of the oxime moiety can act as a hydrogen bond donor, while the oxygen atoms of both the oxime and nitro groups can act as hydrogen bond acceptors. This is the dominant interaction in protic solvents.[1]

-

Dipole-Dipole Interactions: The strong electron-withdrawing nature of the nitro group, coupled with the oxime, creates a large molecular dipole moment.[6][7] This allows for strong dipole-dipole interactions with polar aprotic solvents.

-

Van der Waals Forces: The nonpolar benzene ring interacts with solvent molecules via weaker London dispersion forces, which are more significant in nonpolar solvents.

Predicted Solubility in Common Organic Solvents

Based on these principles and data from analogous aromatic nitro compounds, the following solubility profile is predicted.[1][8][9] It is critical to note that these are predictions; experimental verification is essential for any practical application. [1]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The solvent's hydroxyl group can effectively form hydrogen bonds with the solute's nitro and oxime groups.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good | Strong dipole-dipole interactions between the solvent and the polar functional groups of this compound promote dissolution.[1] |

| Intermediate Polarity | Ethyl Acetate, Toluene | Moderate to Low | A balance of polar and nonpolar interactions. Solubility in toluene is expected to be lower than in ethyl acetate. |

| Nonpolar | Hexane, Cyclohexane | Low | The nonpolar nature of alkanes makes them poor solvents for the highly polar this compound molecule.[1] |

The logical relationship between the molecular structure and its resulting solubility is visualized in the diagram below.

Caption: Logical flow from molecular structure to predicted solubility.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, a standardized experimental procedure such as the isothermal equilibrium method should be employed. This protocol ensures that a saturated solution is achieved and accurately measured.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC system)

Step-by-Step Methodology

-

Preparation: Prepare a series of sealed vials, each containing a known volume (e.g., 5.0 mL) of a specific organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical instrument.

-

Quantification: Analyze the diluted sample to determine the concentration of this compound. For this nitro-containing aromatic compound, UV-Vis spectrophotometry is often a suitable and straightforward method.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for determining solubility.

Conclusion

This compound is a polar molecule whose solubility is dictated by its capacity for hydrogen bonding and strong dipole-dipole interactions. It is predicted to be readily soluble in polar aprotic and protic organic solvents, with limited solubility in nonpolar solvents. For any application requiring precise solution concentrations, the predicted profile presented in this guide should be confirmed using rigorous experimental methods, such as the detailed isothermal equilibrium protocol. This foundational data is indispensable for the successful design of synthetic routes, purification schemes, and formulation strategies involving this versatile chemical intermediate.

References

- The Solubility and Stability of this compound in Organic Solvents: A Technical Guide. (n.d.). BenchChem.

- An In-depth Technical Guide to the Synthesis of this compound from 3-nitrobenzaldehyde. (n.d.). BenchChem.

- Application Notes and Protocols for this compound in Organic Synthesis. (n.d.). BenchChem.

- (E)-3-Nitrobenzaldehyde oxime. (n.d.). Chemsrc.

- Solubility of Nitrobenzene. (n.d.). Solubility of Things.

- NITRO COMPOUNDS. (2020, March 29).

- This compound. (n.d.). PubChem.

- Performance Benchmark: this compound in Nitrile Synthesis and Beckmann Rearrangement. (n.d.). BenchChem.

- A Comparative Analysis of this compound and 4-Nitrobenzaldoxime for Researchers. (n.d.). BenchChem.

- Nitro Compounds. (2021, July 31). Chemistry LibreTexts.

- Solubility of 3-nitrobenzaldehyde. (n.d.). Solubility of Things.

- Theoretical and Computational Insights into this compound: A Technical Guide. (n.d.). BenchChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H6N2O3 | CID 219132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-3-Nitrobenzaldehyde oxime | CAS#:3717-29-1 | Chemsrc [chemsrc.com]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

1H NMR and 13C NMR spectra of 3-Nitrobenzaldoxime

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 3-Nitrobenzaldoxime

Authored by: A Senior Application Scientist

Introduction

The molecular structure of this compound, featuring a nitro group at the meta position and an oxime functional group, presents a fascinating case study in the interplay of electronic effects on chemical shifts and coupling constants. The potent electron-withdrawing nature of the nitro group, coupled with the stereochemistry of the oxime, dictates the precise spectral signature of the molecule.

Predicted 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the oxime proton, and the hydroxyl proton. The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing nitro group.

Table 1: Predicted 1H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl3

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.45 - 8.55 | s | - |

| H-4 | 8.25 - 8.35 | d | ~8.0 |

| H-5 | 7.65 - 7.75 | t | ~8.0 |

| H-6 | 7.95 - 8.05 | d | ~8.0 |

| CH=N | 8.10 - 8.20 | s | - |

| N-OH | 9.00 - 10.00 | br s | - |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons (H-2, H-4, H-5, H-6): The nitro group is a strong de-shielding group, causing the protons on the aromatic ring to resonate at lower fields (higher ppm values). The proton at the H-2 position, being ortho to both the oxime and in close proximity to the nitro group, is expected to be the most de-shielded and appear as a singlet. The protons at H-4 and H-6, being ortho and para to the nitro group respectively, will also be significantly de-shielded and will appear as doublets due to coupling with H-5. The H-5 proton, being meta to the nitro group, will be the least de-shielded of the aromatic protons and will appear as a triplet due to coupling with both H-4 and H-6. These predictions are based on the known spectrum of 3-nitrobenzaldehyde, where the aromatic protons appear in the range of 7.78-8.70 ppm[1][2][3].

-

Oxime Proton (CH=N): The proton of the aldoxime group is expected to resonate as a singlet in the region of 8.10 - 8.20 ppm.

-

Hydroxyl Proton (N-OH): The hydroxyl proton of the oxime is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It is predicted to appear as a broad singlet at a relatively high chemical shift.

Predicted 13C NMR Spectrum of this compound

The 13C NMR spectrum will provide valuable information about the carbon skeleton of this compound. The chemical shifts of the aromatic carbons and the oxime carbon are key identifiers.

Table 2: Predicted 13C NMR Chemical Shifts (δ) for this compound in CDCl3

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 133.0 - 135.0 |

| C-2 | 123.0 - 125.0 |

| C-3 | 148.0 - 150.0 |

| C-4 | 127.0 - 129.0 |

| C-5 | 129.0 - 131.0 |

| C-6 | 134.0 - 136.0 |

| C=N | 145.0 - 150.0 |

Rationale for Predicted Chemical Shifts:

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituent effects of both the nitro and oxime groups. The carbon bearing the nitro group (C-3) is expected to be the most de-shielded due to the strong electron-withdrawing nature of the nitro group, resonating around 148.0 - 150.0 ppm. The ipso-carbon (C-1) attached to the oxime group will also be de-shielded. The remaining aromatic carbons will have chemical shifts consistent with a nitro-substituted benzene ring. These predictions are informed by the 13C NMR data of 3-nitrobenzaldehyde, which shows aromatic carbon signals in the range of 123.2-148.7 ppm[1][4][5].

-

Oxime Carbon (C=N): The carbon of the C=N double bond in the oxime is expected to appear in the range of 145.0 - 150.0 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality 1H and 13C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

- Weigh approximately 10-20 mg of purified this compound.

- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3). Other deuterated solvents such as DMSO-d6 or acetone-d6 can also be used, but will result in different chemical shifts.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Tune and match the probe for the appropriate nucleus (1H or 13C).

- Shim the magnetic field to achieve optimal homogeneity.

3. 1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.

- Spectral Width: Approximately 16 ppm.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16 scans for a sufficiently concentrated sample.

4. 13C NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence with proton decoupling.

- Spectral Width: Approximately 200-220 ppm.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).

- Integrate the signals in the 1H NMR spectrum.

Visualization of Key Structural and Analytical Relationships

To aid in the understanding of the molecular structure and the NMR analysis workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Caption: A streamlined workflow for the NMR analysis of this compound.

Trustworthiness and Self-Validation

The predicted NMR data presented in this guide are derived from fundamental principles and comparison with a closely related, well-characterized precursor molecule. The provided experimental protocol is a standardized and robust method for obtaining high-resolution NMR spectra. By following this protocol, a researcher can independently acquire the experimental data for this compound. The trustworthiness of the predicted assignments can then be validated by comparing the experimentally obtained spectrum with the predictions outlined in this guide. Any deviations would provide further insight into the subtle electronic and conformational effects within the molecule.

Conclusion

This technical guide offers a detailed, albeit predictive, analysis of the 1H and 13C NMR spectra of this compound. By synthesizing information from the known spectra of its precursor and the foundational principles of NMR spectroscopy, this document provides a solid framework for the structural elucidation of this important synthetic intermediate. The inclusion of a detailed experimental protocol empowers researchers to obtain and validate the spectral data, fostering a deeper understanding of the relationship between molecular structure and NMR spectral properties.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). (E)-3-Nitrobenzaldehyde oxime. Retrieved from [Link]

-

LookChem. (n.d.). (E)-3-Nitrobenzaldehyde oxime. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR: 3-Nitrobenzaldehyde. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzaldoxime. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). m-NITROBENZALDEHYDE, anti-OXIME. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Conformation of 3-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzaldoxime, a key synthetic intermediate, possesses a unique molecular architecture governed by the interplay of its nitro and oxime functionalities. This guide provides a comprehensive analysis of its synthesis, crystal structure, and conformational landscape. Through a synthesis of experimental protocols, spectroscopic analysis, and computational modeling, we elucidate the structural nuances that dictate its chemical behavior and potential applications in medicinal chemistry and materials science. This document is intended to be a definitive resource, offering both foundational knowledge and advanced insights for professionals engaged in the study and application of nitroaromatic compounds.

Introduction

This compound (C₇H₆N₂O₃) is a derivative of benzaldehyde featuring a nitro group at the meta position and an oxime functional group.[1] This substitution pattern imparts distinct electronic and structural characteristics that are of significant interest in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the nitro group profoundly influences the electron density distribution within the aromatic ring and the reactivity of the oxime moiety.[1] Consequently, this compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, nitriles, and other valuable chemical entities.[2][3] A thorough understanding of its solid-state structure and conformational preferences in solution is paramount for predicting its reactivity, designing novel synthetic routes, and exploring its potential as a pharmacophore. This guide offers a multi-faceted exploration of this compound, integrating detailed experimental procedures with theoretical and spectroscopic data to provide a holistic understanding of this important molecule.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine.[1][2] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

Experimental Protocol: Synthesis

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol or Methanol

-

Water

Procedure:

-

Dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium carbonate (1.1-1.5 equivalents).

-

Add the hydroxylamine hydrochloride/sodium carbonate solution dropwise to the stirred solution of 3-nitrobenzaldehyde at a controlled temperature (e.g., 30°C).[1]

-

Continue stirring the reaction mixture at the same temperature for approximately 2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

-

After the reaction is complete, dilute the mixture with cold water to precipitate the crude this compound.[1]

-

Collect the precipitated white to light-yellow crystals by vacuum filtration.

-

Wash the crystals thoroughly with water to remove any soluble impurities.[1]

-

Dry the purified product.

Experimental Protocol: Recrystallization

To obtain high-purity crystals suitable for analysis, recrystallization is a critical step. A mixed solvent system, such as ethanol and water, is often effective.[1]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration to remove the charcoal.[1]

-

To the hot ethanolic solution, add hot water dropwise until a slight turbidity persists.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals thoroughly under vacuum.

Workflow for Synthesis and Purification of this compound

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Crystal Structure Analysis

Insights from (E)-4-Nitrobenzaldoxime Crystal Structure

The crystal structure of (E)-4-Nitrobenzaldoxime reveals key structural features that are likely to be conserved in the 3-nitro isomer.[4][5][6]

-

Planarity: The molecule is largely planar, with the planes of the oxime (CNO) and nitro (ONO) groups subtending small dihedral angles with the benzene ring.[4][5][6] This planarity is a consequence of the extensive π-conjugation across the molecule.

-

Hydrogen Bonding: In the crystal lattice, intermolecular O—H···N hydrogen bonds are observed, linking molecules into centrosymmetric dimers.[4][5][6] This hydrogen bonding network is a significant force in the crystal packing.

-

Oxime Configuration: The oxime group in the reported structure exists in the E configuration.[4][5][6]

Table 1: Crystallographic Data for (E)-4-Nitrobenzaldoxime [4][5][6]

| Parameter | Value |

| Chemical Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7737(2) |

| b (Å) | 7.0363(3) |

| c (Å) | 28.6651(14) |

| β (°) | 91.237(3) |

| Volume (ų) | 760.96(6) |

| Z | 4 |

Insights from 3-Nitrobenzaldehyde Crystal Structure

The crystal structure of the precursor, 3-Nitrobenzaldehyde, also provides valuable structural information.

-

Planarity: The molecule is approximately planar, with a dihedral angle of 10.41(4)° between the benzene ring and the nitro group.[7]

-

π-π Stacking: The crystal packing is characterized by aromatic π–π stacking interactions.[7]

Table 2: Crystallographic Data for 3-Nitrobenzaldehyde [7]

| Parameter | Value |

| Chemical Formula | C₇H₅NO₃ |

| Molecular Weight | 151.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.7363 |

| b (Å) | 7.0071 |

| c (Å) | 12.5877 |

| β (°) | 94.8144 |

| Volume (ų) | 328.18 |

| Z | 2 |

Based on this comparative analysis, it is highly probable that this compound also adopts a largely planar conformation in the solid state, with crystal packing influenced by hydrogen bonding and π-π stacking interactions.

Conformational Analysis

The conformational flexibility of this compound is primarily associated with rotation around the C-C bond connecting the phenyl ring and the oxime moiety, as well as the potential for E and Z isomerism of the oxime group. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing the potential energy surface of such molecules.

Computational Methodology

A typical computational workflow for the conformational analysis of this compound would involve:

-

Geometry Optimization: The initial molecular structures of the possible conformers (E and Z isomers, and various rotational orientations) are optimized to find the lowest energy geometries. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations.[8]

-

Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[1]

-

Potential Energy Surface (PES) Scan: To investigate the rotational barrier around the C-C bond, a relaxed PES scan is performed by systematically rotating the dihedral angle and optimizing the rest of the molecular geometry at each step.

Computational Workflow for Conformational Analysis

Caption: A generalized workflow for the computational conformational analysis of this compound.

Expected Conformational Preferences

Based on studies of related benzaldehyde derivatives, the following conformational features are anticipated for this compound:

-

Planar Conformations: The most stable conformers are expected to be planar or nearly planar to maximize π-conjugation between the aromatic ring, the nitro group, and the oxime moiety.

-

E vs. Z Isomerism: The E and Z isomers of the oxime group will have different energies, and the equilibrium population will depend on their relative stabilities. For many benzaldoximes, the E isomer is thermodynamically more stable.

-

Rotational Barrier: The rotation around the C-C bond connecting the phenyl ring and the oxime group is expected to have a significant energy barrier due to the disruption of π-conjugation in the non-planar transition state. Computational studies on benzaldehyde suggest this barrier can be substantial.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the oxime proton (CH=N), and the hydroxyl proton (N-OH). The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing nitro group. Based on data for 3-nitrobenzaldehyde, the aromatic protons would appear in the range of δ 7.5-8.5 ppm, and the aldehyde proton (analogous to the oxime proton) at around δ 10.1 ppm.[9] The hydroxyl proton is typically a broad singlet and its chemical shift is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbon of the C=N bond is expected to have a characteristic chemical shift. For 3-nitrobenzaldehyde, the carbonyl carbon appears at δ 189.9 ppm, and the aromatic carbons are observed between δ 123-149 ppm.[9] Similar ranges are expected for this compound, with the C=N carbon appearing at a distinct downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A computational study on m-nitrobenzaldehyde oxime has provided detailed vibrational assignments.

Table 3: Expected and Calculated IR Absorption Bands for this compound [1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (oxime) | ~3300-3100 (broad) | 3307 | O-H stretching |

| C-H (aromatic) | ~3100-3000 | 3088, 3065 | C-H stretching |

| C=N (oxime) | ~1680-1620 | 1635 | C=N stretching |

| N-O (nitro, asymmetric) | ~1550-1500 | 1532 | NO₂ asymmetric stretching |

| N-O (nitro, symmetric) | ~1350-1300 | 1352 | NO₂ symmetric stretching |

| C-N (oxime) | - | 1285 | C-N stretching |

| N-O (oxime) | - | 945 | N-O stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 166, corresponding to its molecular weight. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). The fragmentation of the oxime moiety may also be observed.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis due to the reactivity of both the oxime and the nitro groups.

-

Synthesis of Heterocycles: The oxime functionality can be converted into a nitrile oxide intermediate, which is a key component in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings like isoxazoles and 1,2,4-oxadiazoles.[3]

-

Beckmann Rearrangement: Under acidic conditions, this compound can undergo a Beckmann rearrangement to form 3-nitrobenzonitrile, a useful precursor for other functional groups.[2]

-

Reduction: The nitro group can be selectively reduced to an amine, providing access to 3-aminobenzaldoxime, a bifunctional molecule. The oxime group can also be reduced to a benzylamine.[2]

Conclusion

This technical guide has provided a detailed examination of the synthesis, crystal structure, and conformational properties of this compound. While a definitive crystal structure remains to be reported, a robust model of its solid-state and solution-phase behavior can be constructed through a combination of experimental data from related compounds and computational modeling. The presented protocols for synthesis and purification, along with the comprehensive spectroscopic and conformational analysis, offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. Further experimental work to obtain a single-crystal X-ray structure and detailed NMR assignments would be a valuable contribution to the field, further refining our understanding of this versatile chemical intermediate.

References

-

(E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

(E)-4-Nitrobenzaldehyde oxime. ResearchGate. Available at: [Link]

-

(E)-4-Nitrobenzaldehyde oxime. ScienceOpen. Available at: [Link]

-

(E)-3-Nitrobenzaldehyde oxime. Chemsrc.com. Available at: [Link]

-

(E)-3-Nitrobenzaldehyde oxime. LookChem.com. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

4-Nitrobenzaldoxime. PubChem. Available at: [Link]

-

Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments. Available at: [Link]

-

3-Nitrobenzaldehyde. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Study of 3-nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. ResearchGate. Available at: [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]

-

Coupling Constants For 1h and 13c NMR. Scribd. Available at: [Link]

-

Calculated rotational barrier and differences of parameters between... ResearchGate. Available at: [Link]

-

1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... ResearchGate. Available at: [Link]

-

Calculated Barriers to Internal Rotation or Inversion. NIST. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. Indian Journal of Pure & Applied Physics. Available at: [Link]

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. Available at: [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

-

FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. ResearchGate. Available at: [Link]

-

On the problem of theoretical evaluation of the rotational barrier in aromatics with adjacent conjugated group: Benzaldehyde and N-methylbenzamide. ResearchGate. Available at: [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Available at: [Link]

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. Available at: [Link]

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes. | Sigma-Aldrich [sigmaaldrich.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

An In-depth Technical Guide to 3-Nitrobenzaldoxime: From Historical Discovery to Modern Synthetic Applications

Authored for: Researchers, Scientists, and Drug Development Professionals

A Foreword from the Senior Application Scientist: In the landscape of synthetic organic chemistry, certain molecules, while not blockbuster drugs themselves, form the critical bedrock upon which complex and biologically significant structures are built. 3-Nitrobenzaldoxime is a prime example of such a foundational intermediate. Its unique combination of a reactive oxime and a modifiable nitro group on an aromatic scaffold has rendered it a subject of study for over a century. This guide is designed to provide not just a historical overview and rote protocols, but a deeper, field-proven understanding of the causality behind its synthesis, characterization, and multifaceted applications. We will explore the pioneering work that first brought this compound to light and connect it to the modern, high-yield synthetic strategies that make it relevant to today's researchers.

Part 1: The Genesis of this compound: A Historical Perspective

The story of this compound is intrinsically linked to the broader exploration of aromatic nitro compounds and the discovery of the oxime functional group itself. The late 19th and early 20th centuries were a period of intense investigation into the chemistry of aromatic compounds, driven by the burgeoning dye and pharmaceutical industries. While the formal discovery of oximes is credited to Viktor Meyer in 1882, the first detailed synthesis of this compound (then referred to as m-Nitrobenzaldoxime) was meticulously documented by Heinrich Goldschmidt in his 1904 publication in Berichte der deutschen chemischen Gesellschaft.[1]

Goldschmidt's work was foundational, not only in providing a reproducible synthesis but also in exploring the isomeric nature of the oxime.[1] He detailed the preparation of both the more stable anti-isomer and the less stable syn-isomer, laying the groundwork for future studies into the stereochemistry and reactivity of this compound class.[1]

Part 2: Synthesis of this compound: From Historical Protocol to Modern Optimization

The synthesis of this compound is a classic condensation reaction between 3-nitrobenzaldehyde and hydroxylamine. The underlying mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.

Goldschmidt's Pioneering Synthesis (1904)

Goldschmidt's original method for the more stable anti-isomer involved the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate.[1]

-

Methodology: A solution of 3-nitrobenzaldehyde in alcohol was treated with an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. The mixture was heated on a water bath, and upon cooling, the this compound precipitated.[1] The crude product was then recrystallized from hot water.[1]

Caption: Workflow for Goldschmidt's synthesis of anti-3-Nitrobenzaldoxime.[1]

Modern, Optimized Laboratory Protocol

Modern protocols have refined this process for improved yield and purity, though the core chemistry remains the same. The use of a base like sodium hydroxide or pyridine in a controlled manner is common to liberate the free hydroxylamine from its hydrochloride salt, which is the more reactive nucleophile.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Nitrobenzaldehyde | 151.12 | 10 | 1.0 |

| Hydroxylamine hydrochloride | 69.49 | 12 | 1.2 |

| Sodium hydroxide | 40.00 | 12 | 1.2 |

| Ethanol (95%) | - | - | - |

| Water | - | - | - |

Step-by-Step Methodology:

-

Preparation of Hydroxylamine Solution: In a 100 mL beaker, dissolve hydroxylamine hydrochloride (12 mmol) in 20 mL of water. In a separate beaker, dissolve sodium hydroxide (12 mmol) in 15 mL of water and cool in an ice bath. Slowly add the cold NaOH solution to the hydroxylamine solution with stirring, keeping the temperature below 10 °C.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitrobenzaldehyde (10 mmol) in 50 mL of 95% ethanol and warm gently to 40-50 °C with stirring.

-

Addition and Reaction: Slowly add the freshly prepared cold hydroxylamine solution to the warm aldehyde solution. An immediate precipitate may form. Stir the mixture at room temperature for 1-2 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Isolation: Pour the reaction mixture into 200 mL of cold water to precipitate the product fully.

-

Purification: Collect the solid product by suction filtration, wash thoroughly with cold water, and air dry.

-

Recrystallization: Recrystallize the crude product from an ethanol-water mixture to obtain pale yellow needles of pure this compound.

Part 3: Physicochemical Properties and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized this compound.

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.13 g/mol [2] |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 121-125 °C[2] |

| CAS Number | 3431-62-7[2] |

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the oxime, aromatic, and hydroxyl protons. The electron-withdrawing nitro group will influence the chemical shifts of the aromatic protons, causing them to appear further downfield.[1]

-

¹³C NMR Spectroscopy: The carbon NMR will reveal the chemical environment of each carbon atom. Key signals will correspond to the aromatic carbons and the carbon of the C=N bond.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (oxime) | ~3300-3100 (broad)[1] |

| C-H (aromatic) | ~3100-3000[1] |

| C=N (oxime) | ~1680-1620[1] |

| N-O (nitro, asymmetric) | ~1550-1500[1] |

| N-O (nitro, symmetric) | ~1350-1300[1] |

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. A molecular ion peak corresponding to its molecular weight is expected.[1]

Part 4: Synthetic Utility and Applications in Drug Development

This compound is a versatile building block, primarily due to the reactivity of its oxime and nitro functionalities.

Precursor for Heterocyclic Synthesis via 1,3-Dipolar Cycloaddition

The oxime group can be easily converted into a nitrile oxide intermediate in situ. This highly reactive 1,3-dipole is a key component in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings like isoxazoles and 1,2,4-oxadiazoles, which are prevalent scaffolds in medicinal chemistry.

Caption: Synthesis of heterocycles from this compound via a nitrile oxide intermediate.

Beckmann Rearrangement to Nitriles

The Beckmann rearrangement of aldoximes provides a direct pathway to nitriles. This compound can be converted to 3-nitrobenzonitrile, a valuable synthetic intermediate. While classic methods often use harsh acids, modern protocols employ milder reagents like 2,4,6-trichlorotriazine (TCT).

Experimental Protocol: Beckmann Rearrangement to 3-Nitrobenzonitrile

-

To a solution of 2,4,6-trichlorotriazine (TCT) (1 equivalent) in N,N-dimethylformamide (DMF), add this compound (1 equivalent).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC, typically 1-24 hours).

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-nitrobenzonitrile.

Reduction to Amines

Both the nitro and oxime groups can be selectively reduced to provide valuable amine functionalities.

-

Selective Nitro Group Reduction: Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) can selectively reduce the nitro group to an amine, yielding 3-aminobenzaldoxime. This introduces a nucleophilic amino group while preserving the oxime for further reactions.

-

Oxime Group Reduction: The oxime can be reduced to a primary amine, affording 3-nitrobenzylamine.

-

Combined Reduction: More extensive reduction can lead to the formation of 3-aminobenzylamine, a useful building block in medicinal chemistry.

Part 5: Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and serious eye irritation, as well as respiratory irritation. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Part 6: Conclusion

From its initial, meticulous synthesis by Goldschmidt over a century ago to its current role as a versatile building block in modern medicinal and materials chemistry, this compound has proven to be a compound of enduring significance. Its straightforward preparation and the rich, differential reactivity of its functional groups ensure its continued use in the synthesis of novel and complex molecular architectures. This guide has aimed to provide a comprehensive, technically grounded resource for researchers, bridging the historical context with practical, modern applications and protocols.

References

- Goldschmidt, H. (1904). Ueber die isomeren m-Nitrobenzaldoxime. Berichte der deutschen chemischen Gesellschaft, 37(3), 4094-4098. (Note: A direct clickable URL to this historical document may not be readily available, but it can be accessed through chemical society archives.)

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Authored by: A Senior Application Scientist

An In-depth Technical Guide to Tautomerism in 3-Nitrobenzaldoxime

Abstract

This technical guide provides a comprehensive examination of tautomerism in this compound, a molecule of significant interest in medicinal chemistry and organic synthesis. We move beyond a cursory overview to deliver an in-depth analysis of the structural isomers, the dynamics of their interconversion, and the advanced analytical methodologies required for their characterization. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven, actionable protocols. We will explore the predominant geometric isomerism (E/Z) and the less common, yet mechanistically significant, oxime-nitrone tautomerism. The causality behind experimental choices is emphasized, ensuring that each protocol serves as a self-validating system for robust and reproducible results.

The Isomeric and Tautomeric Landscape of Aromatic Aldoximes